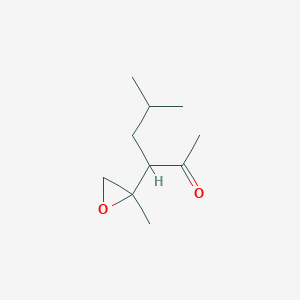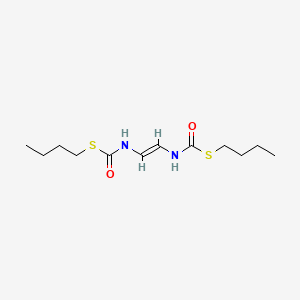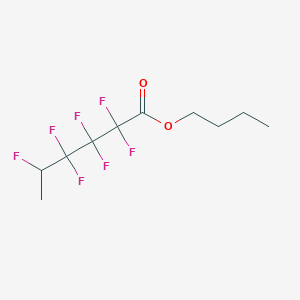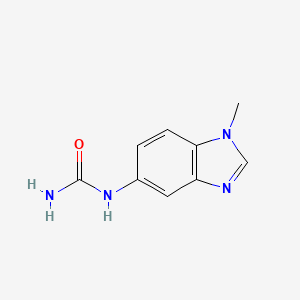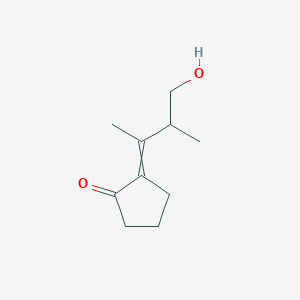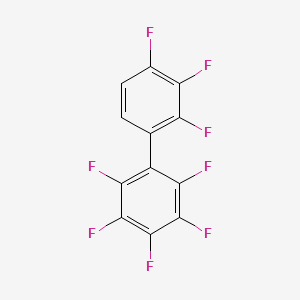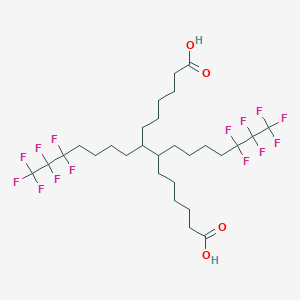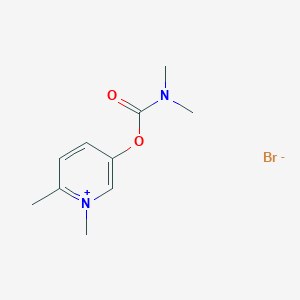
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is a chemical compound with the molecular formula C10H15BrN2O2 and a molecular weight of 275.1423 . This compound is known for its unique structure, which includes a pyridinium ring substituted with dimethyl and hydroxyl groups, and a dimethylcarbamate ester moiety. It has applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) can be synthesized through a series of chemical reactions involving the pyridinium ring. One common method involves the reaction of 1,2-dimethyl-5-hydroxypyridine with bromine to form the bromide salt. This is followed by the esterification of the hydroxyl group with dimethylcarbamate under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester moiety can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium iodide (NaI) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridinium salts.
Applications De Recherche Scientifique
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a cholinesterase inhibitor.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) involves its interaction with molecular targets such as cholinesterase enzymes. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission . This mechanism is similar to that of other cholinesterase inhibitors like pyridostigmine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridostigmine: A cholinesterase inhibitor with a similar structure and mechanism of action.
Neostigmine: Another cholinesterase inhibitor with comparable pharmacological properties.
Uniqueness
1,2-Dimethyl-5-hydroxypyridinium bromide dimethylcarbamate (ester) is unique due to its specific substitution pattern on the pyridinium ring and the presence of the dimethylcarbamate ester moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
67479-02-1 |
|---|---|
Formule moléculaire |
C10H15BrN2O2 |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
(1,6-dimethylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;bromide |
InChI |
InChI=1S/C10H15N2O2.BrH/c1-8-5-6-9(7-12(8)4)14-10(13)11(2)3;/h5-7H,1-4H3;1H/q+1;/p-1 |
Clé InChI |
SIKCQDLRACDUGT-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C=C(C=C1)OC(=O)N(C)C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7,9,9-Tetramethyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14461935.png)
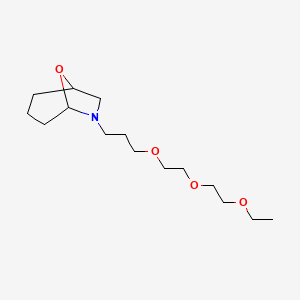
![[(Dimethylstannanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14461949.png)
![{2,6-Bis[2-(anthracen-9-yl)ethenyl]-4H-pyran-4-ylidene}propanedinitrile](/img/structure/B14461955.png)
